molecular formula C21H26F3N5O4S B2993481 (1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone CAS No. 2309801-91-8

(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone

Cat. No.: B2993481
CAS No.: 2309801-91-8
M. Wt: 501.53
InChI Key: VTBPFWMDJAMKQI-UHFFFAOYSA-N
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Description

(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H26F3N5O4S and its molecular weight is 501.53. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit potent inhibitory effects onBRD4 , a protein believed to play a key role in gene expression and cell growth.

Mode of Action

It’s worth noting that similar compounds have been found to formhydrogen bonds with their targets , which could potentially alter the target’s function and lead to downstream effects.

Biochemical Pathways

The inhibition of brd4 has been associated with changes ingene expression and cell growth , suggesting that this compound may have similar effects.

Pharmacokinetics

Similar compounds have been found in various tissues of theBombus terrestris (bumblebee), including the hemolymph , brain , and hindgut , suggesting potential distribution throughout the body.

Result of Action

Similar compounds have demonstrated significantanti-proliferative activity against various cell lines , suggesting potential anti-cancer properties.

Properties

IUPAC Name

[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26F3N5O4S/c1-14-19(15(2)33-26-14)34(31,32)29-7-5-16(6-8-29)20(30)28-11-9-27(10-12-28)18-4-3-17(13-25-18)21(22,23)24/h3-4,13,16H,5-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBPFWMDJAMKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26F3N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.